![molecular formula C16H23NO5 B1587129 N-(Tert-butoxycarbonyl)-O-ethyltyrosine CAS No. 247088-44-4](/img/structure/B1587129.png)
N-(Tert-butoxycarbonyl)-O-ethyltyrosine
Overview
Description
N-(Tert-butoxycarbonyl)-O-ethyltyrosine, also known as Et-Tyr-OBt, is a synthetic amino acid derived from tyrosine. It is a versatile molecule that has been used in various scientific research applications, such as in peptide synthesis, protein engineering, and enzymology. Et-Tyr-OBt has been found to be a useful tool for studying the structure and function of proteins, as well as for studying the mechanism of action of tyrosine-containing peptides.
Scientific Research Applications
I have conducted a search for the specific applications of “N-(Tert-butoxycarbonyl)-O-ethyltyrosine”, but unfortunately, detailed information on six to eight unique applications is not readily available in the search results. However, compounds with N-tert-butoxycarbonyl (Boc) protection are generally used in:
- Synthesis of Enantiopure Compounds : They serve as starting materials for the synthesis of enantiopure amino acids and other molecules .
- Deprotection Methodologies : Boc-protected compounds are involved in research on mild deprotection methods, which is crucial in total synthesis and when working with sensitive functional groups .
Mechanism of Action
Target of Action
N-(Tert-butoxycarbonyl)-O-ethyltyrosine, also known as Boc-protected amino acid, is a derivative of tyrosine. Boc-protected amino acids are commonly used in peptide synthesis, where they protect the amino group during the synthesis process .
Mode of Action
The mode of action of N-(Tert-butoxycarbonyl)-O-ethyltyrosine involves its interaction with the target molecule through the Boc group. The Boc group serves as a protective group for the amino functionality during reactions . It prevents unwanted side reactions from occurring by temporarily blocking the reactive sites on the molecule .
Biochemical Pathways
The biochemical pathways affected by N-(Tert-butoxycarbonyl)-O-ethyltyrosine are primarily related to peptide synthesis. The Boc group is selectively removed under acidic conditions, allowing the amino group to participate in subsequent reactions . This process is crucial in the synthesis of complex peptides and proteins .
Pharmacokinetics
The boc group is known to be stable under physiological conditions, which may influence the bioavailability of the compound .
Result of Action
The result of the action of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group during synthesis, it allows for the selective formation of peptide bonds .
Action Environment
The action of N-(Tert-butoxycarbonyl)-O-ethyltyrosine is influenced by environmental factors such as pH and temperature. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in the compound’s action. Additionally, the reaction rate can be influenced by the temperature of the environment .
properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLAAKQIHUIOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402817 | |
Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tert-butoxycarbonyl)-O-ethyltyrosine | |
CAS RN |
247088-44-4 | |
Record name | N-(TERT-BUTOXYCARBONYL)-O-ETHYLTYROSINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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